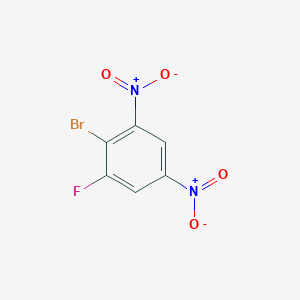

2-Bromo-1-fluoro-3,5-dinitrobenzene

Übersicht

Beschreibung

“2-Bromo-1-fluoro-3,5-dinitrobenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . The compound contains bromine (Br), fluorine (F), and nitro groups (NO2) attached to the benzene ring .

Synthesis Analysis

The synthesis of “2-Bromo-1-fluoro-3,5-dinitrobenzene” could involve multiple steps. One possible method could be the nitration of bromofluorobenzene, followed by a second nitration to introduce the second nitro group . Another method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction . Please consult a chemistry professional or a reliable source for detailed and accurate synthesis procedures.Molecular Structure Analysis

The molecular structure of “2-Bromo-1-fluoro-3,5-dinitrobenzene” consists of a benzene ring with bromine (Br), fluorine (F), and two nitro groups (NO2) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-1-fluoro-3,5-dinitrobenzene” could be influenced by the presence of the electron-withdrawing nitro groups and the halogens (bromine and fluorine). These groups could direct further electrophilic aromatic substitution reactions to specific positions on the benzene ring . The compound could also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-fluoro-3,5-dinitrobenzene” would depend on the nature of the benzene derivative. For instance, nitro compounds generally have high dipole moments due to the polar character of the nitro group . The compound’s solubility in water and other solvents, boiling point, melting point, and density would also be important properties .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylations

2-Bromo-1-fluoro-3,5-dinitrobenzene: is utilized in palladium-catalyzed direct arylation processes . This method allows for the efficient synthesis of polyfluoroalkoxy-substituted benzene derivatives, which are significant in pharmaceutical chemistry due to their presence in various drugs.

Synthesis of Fluorinated Pyridines

The compound serves as a precursor in the synthesis of fluorinated pyridines . These pyridines are crucial for the development of new pharmaceuticals and agrochemicals, as fluorine atoms can significantly alter the physical and biological properties of organic molecules.

Protein Determination Assays

In biochemistry, 2-Bromo-1-fluoro-3,5-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assays . These assays are essential for understanding enzyme activity and protein concentration in various biological samples.

Antitumor and Anti-inflammatory Applications

The ortho positioning of bromide and nitrile groups on the benzene ring makes it a valuable intermediate in the synthesis of quinazolines, which have applications in antitumor and anti-inflammatory treatments .

Material Science

In material science, the compound’s derivatives are explored for creating new materials with unique properties. Its reactivity allows for the development of novel polymers and coatings that can be used in various industrial applications .

Environmental Science

2-Bromo-1-fluoro-3,5-dinitrobenzene: and its derivatives are studied for their potential use in environmental science. Researchers investigate the environmental fate of such compounds, their breakdown products, and their impact on ecosystems .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-1-fluoro-3,5-dinitrobenzene is the benzene ring, a key component of many biological molecules. The benzene ring is especially stable due to its delocalized pi electrons .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reactions it undergoes can lead to the synthesis of various benzene derivatives . These derivatives can then participate in other biochemical reactions, affecting downstream pathways.

Result of Action

The molecular and cellular effects of 2-Bromo-1-fluoro-3,5-dinitrobenzene’s action depend on the specific biochemical pathways it affects. By participating in electrophilic aromatic substitution reactions, it can contribute to the synthesis of various benzene derivatives . These derivatives can have diverse effects on cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-fluoro-3,5-dinitrobenzene. For example, the rate of its electrophilic aromatic substitution reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGNVARTBYIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)

methanone](/img/structure/B2921963.png)

![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)

![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)